3-phenyl-9H-carbazole
Overview
Description
3-Phenyl-9H-carbazole is an aromatic heterocyclic compound that features a carbazole core with a phenyl group attached at the 3-position. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Scientific Research Applications
3-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties
Safety and Hazards
Mechanism of Action
Target of Action
3-Phenyl-9H-Carbazole is a nitrogen-containing aromatic heterocyclic compound . It has been found to be effective in the field of optoelectronics, particularly in the production of red phosphorescent organic light-emitting diodes (PhOLEDs) . The compound acts as a donor unit in a donor-acceptor-donor configuration .
Mode of Action
The compound interacts with its targets through a process known as intramolecular charge transfer (ICT) between the carbazole group and the o-carborane . This interaction influences the molecular rigidity, electrochemical, and photophysical properties of the compound .
Biochemical Pathways
The compound is part of the class of compounds known as polycarbazoles, which are nitrogen-containing aromatic heterocyclic conducting polymers . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Pharmacokinetics
The compound’s solubility and stability can be inferred from its structural properties and its use in various applications .
Result of Action
The compound exhibits intense yellowish emission in rigid states . This emission is due to the ICT transition involving the o-carborane . The quantum yields and radiative decay constants in the film state are gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .
Action Environment
The action of this compound is influenced by the electronic environment of the carborane cage and the donor moiety . The compound’s radiative efficiency can be enhanced by appending the o-carborane cage with electron-rich aromatic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of benzaldehyde and hydroxyquinone.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with hydroxyquinone to form an intermediate compound.
Reduction: The intermediate compound is then reduced to form a nitro compound.
Hydrolysis: The nitro compound undergoes hydrolysis to yield this compound.
Purification: The final product is purified to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole compounds depending on the reagents used
Comparison with Similar Compounds
3-phenyl-9H-carbazole can be compared with other similar compounds, such as:
9H-carbazole: The parent compound without the phenyl group.
3,6-diphenyl-9H-carbazole: A derivative with additional phenyl groups.
Polycarbazoles: Polymers containing carbazole units, which have different electronic properties and applications
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties compared to other carbazole derivatives. This makes it particularly valuable in optoelectronic applications and scientific research .
Properties
IUPAC Name |
3-phenyl-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWRFMPNMXEJCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103012-26-6 | |
Record name | 3-Phenyl-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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